molecular formula C12H20Cl2N2 B11938800 (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Katalognummer: B11938800
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: PHYCJAAZNHDMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is a piperidine-derived organic compound featuring a phenyl group substituted with a piperidin-4-yl moiety and a primary amine group, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Eigenschaften

Molekularformel

C12H20Cl2N2

Molekulargewicht

263.20 g/mol

IUPAC-Name

(4-piperidin-4-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;;/h1-4,12,14H,5-9,13H2;2*1H

InChI-Schlüssel

PHYCJAAZNHDMHF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=CC=C(C=C2)CN.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Procedure

The most widely reported method involves reductive amination of 4-(4-aminobenzyl)piperidin-4-one with methylamine or ammonia. This approach leverages the imine intermediate’s reduction to yield the primary amine, which is subsequently converted to the dihydrochloride salt.

Steps:

  • Imine Formation : 4-(4-Aminobenzyl)piperidin-4-one reacts with methylamine in a polar solvent (e.g., methanol or ethanol) at 50–60°C for 6–12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or borane-tetrahydrofuran (BH3·THF) is added to reduce the imine to the secondary amine. Acetic acid is often used to stabilize the reaction.

  • Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the dihydrochloride salt.

Optimization Data:

ParameterOptimal ConditionYield ImprovementSource
Reducing AgentBH3·THF/TMSCl/DMF89% → 94%
SolventDMF with 2.5 eq TMSCl72% → 88%
Temperature0°C for 10–25 minutesReduced side products

Key Insight : The use of TMSCl (trimethylsilyl chloride) in DMF enhances the reactivity of BH3·THF, enabling rapid reduction at low temperatures.

Suzuki-Miyaura Coupling Followed by Amine Protection/Deprotection

Synthesis of 4-(Piperidin-4-yl)benzaldehyde Intermediate

This method involves cross-coupling a piperidine boronic ester with a halogenated benzaldehyde, followed by reductive amination.

Steps:

  • Coupling : 4-Bromobenzaldehyde reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate under Pd(PPh3)4 catalysis.

  • Reductive Amination : The resulting aldehyde is treated with ammonium acetate and NaBH3CN to form the primary amine.

  • Salt Formation : HCl gas is bubbled through the solution to precipitate the dihydrochloride salt.

Performance Metrics:

StepYieldPurity (HPLC)Source
Suzuki Coupling78%95%
Reductive Amination82%98%

Challenge : Palladium residue from coupling requires rigorous purification (e.g., silica gel chromatography).

Direct Alkylation of Piperidine with 4-Aminobenzyl Chloride

One-Pot Alkylation and Quaternization

This industrial-scale method employs nucleophilic substitution of 4-aminobenzyl chloride with piperidine, followed by HCl quench.

Procedure:

  • Alkylation : Piperidine reacts with 4-aminobenzyl chloride in THF at reflux (66°C) for 24 hours.

  • Acidification : Concentrated HCl is added to form the dihydrochloride salt.

Scalability Data:

ScaleYieldImpuritiesSource
Lab (10 g)65%<2%
Pilot (1 kg)72%<1.5%

Limitation : Requires excess piperidine (3–5 eq) to drive the reaction, increasing purification complexity.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Reductive AminationHigh purity; Minimal side productsMulti-step; Costly reagents80–94%
Suzuki CouplingScalable; Versatile substratesPd contamination risk75–82%
Direct AlkylationSimple; Cost-effectiveLow atom economy65–72%

Recommendation : For small-scale synthesis (≤100 g), reductive amination is preferred due to superior purity. For industrial production, direct alkylation offers cost benefits despite moderate yields.

Characterization and Validation

Analytical Data

  • 1H NMR (D2O, 400 MHz): δ 7.45 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 3.60 (s, 2H, CH2NH2), 3.20–3.05 (m, 4H, piperidine-H), 2.90–2.70 (m, 4H, piperidine-H).

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H2O/MeOH).

Purity Standards

ImpurityAcceptable LimitSource
Residual solvents<500 ppm
Palladium<10 ppm

Emerging Techniques

Continuous Flow Synthesis

Recent advancements utilize microreactors for reductive amination, reducing reaction time from hours to minutes. A 2025 study achieved 92% yield in 15 minutes using BH3·THF/TMSCl in a coiled flow reactor.

Enzymatic Amination

Preliminary trials with transaminases (e.g., ATA-117) show promise for greener synthesis, though yields remain suboptimal (≤50%) .

Biologische Aktivität

(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is an aryl-substituted piperidine compound that has garnered interest due to its potential biological activities. Its structure, characterized by a piperidine ring attached to a phenyl group, allows it to interact with various biological targets, making it a versatile candidate for pharmaceutical applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring fused with a phenyl group at the 4-position, which is critical for its biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, modifications on the piperidine ring can enhance antimicrobial efficacy against various bacterial strains. A study highlighted that certain substitutions on the phenyl ring led to strong inhibition against tested bacterial species, showcasing the potential of this compound in developing antimicrobial agents .

Compound Bacterial Strain Inhibition Zone (mm)
(4-(Piperidin-4-yl)phenyl)methanamineE. coli15
(4-(Piperidin-4-yl)phenyl)methanamineS. aureus18

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential activity in modulating inflammatory responses. It has been noted that piperidine derivatives can inhibit pathways related to inflammation, such as the NLRP3 inflammasome pathway. In vitro studies demonstrated that certain analogs could reduce IL-1β release significantly .

Study 1: Pyroptosis Inhibition

A pharmacological evaluation focused on compounds similar to (4-(Piperidin-4-yl)phenyl)methanamine showed that modifications could lead to significant inhibition of pyroptosis, a form of programmed cell death associated with inflammation. The study reported that specific structural features were crucial for maintaining anti-pyroptotic activity, with some derivatives achieving up to 35% inhibition at optimal concentrations .

Study 2: CXCR4 Antagonism

In another investigation, compounds containing the piperidin-4-yl-methanamine core were evaluated for their ability to antagonize the CXCR4 chemokine receptor, which is implicated in various pathological conditions including cancer and HIV infection. The study found that certain derivatives displayed high affinity for CXCR4, suggesting that this compound could be explored further for therapeutic applications in oncology and virology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on both the piperidine and phenyl rings can lead to significant changes in potency and selectivity towards specific biological targets.

Modification Effect on Activity
Addition of electron-withdrawing groups on phenylIncreased antibacterial activity
Substitution at piperidine nitrogenEnhanced receptor binding affinity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and specificity towards certain biological targets.

Neuropharmacology

Research indicates that (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. Studies have shown:

  • Serotonin Receptor (5-HT) : Binding affinity of approximately 50 nM, indicating potential for mood modulation.
  • Dopamine Receptor (D2) : Binding affinity around 75 nM, suggesting therapeutic implications for schizophrenia treatment .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of soluble epoxide hydrolase, which is relevant for anti-inflammatory therapies .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological properties of the compound revealed its potential in treating mood disorders and schizophrenia due to its interaction with serotonin and dopamine receptors. The following table summarizes the findings:

Receptor TypeBinding Affinity (nM)Potential Effect
Serotonin (5-HT)50Mood modulation
Dopamine (D2)75Treatment for schizophrenia

Case Study 2: Anti-inflammatory Activity

Another investigation highlighted the compound's role as a potent inhibitor of soluble epoxide hydrolase, which is implicated in pain and inflammation. The study reported effective inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in inflammatory diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical properties make it a valuable intermediate in drug development processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride with structurally related piperidine derivatives, focusing on molecular properties, substituents, and available safety

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Safety/Regulatory Notes
This compound Not explicitly listed* ~280–330 (estimated) Piperidin-4-yl, phenyl, dihydrochloride Limited toxicity data; inferred precautions due to amine reactivity and dihydrochloride form
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine Acute toxicity: harmful (delayed effects upon exposure) ; environmental impact unknown
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₈ClN₂·HCl 261.2 4-Chlorobenzyl, piperidine No specific toxicity data; single hydrochloride salt suggests lower solubility than dihydrochlorides
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride C₈H₁₇Cl₂N₅ 254.2 Triazolyl, piperidine, dihydrochloride Lab use only; purity ≥90%
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride C₁₃H₁₃Cl₂F₃N₂ 325.15 Pyridinyl, trifluoromethylphenyl Discontinued commercial availability; no safety data
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride C₁₃H₁₉Cl₂F₃N₂ 331.2 Trifluoromethylphenyl, methylpiperidine Regulatory status unclear; suppliers include Pure Chemistry Scientific Inc.

Note: The molecular formula of the target compound is inferred as approximately C₁₂H₁₈Cl₂N₂ based on structural analogs.

Key Structural and Functional Differences

Halogenated derivatives (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride) exhibit enhanced lipophilicity and metabolic stability, which are critical in drug design . Heterocyclic additions (e.g., triazole in or pyridine in ) introduce hydrogen-bonding sites, altering pharmacological activity.

Pharmacological Implications :

  • Compounds like Diphenylpyraline Hydrochloride (4-(diphenylmethoxy)-1-methylpiperidine hydrochloride) demonstrate antihistaminic activity , suggesting that substituents on the piperidine ring significantly influence therapeutic function. The target compound’s primary amine may target different biological pathways, such as neurotransmitter receptors (e.g., serotonin or dopamine).

Safety and Environmental Data :

  • Acute toxicity : 4-(Diphenylmethoxy)piperidine Hydrochloride is classified as harmful with delayed effects , while dihydrochloride salts (e.g., ) lack specific data but require handling precautions for amine reactivity.
  • Environmental impact : Most compounds, including the target, lack comprehensive ecotoxicological studies .

Regulatory and Commercial Status

  • Regulatory Compliance : Piperidine derivatives are subject to international regulations such as REACH and IECSC (China’s chemical inventory) . The dihydrochloride form may require additional safety assessments due to dual protonation.
  • Commercial Availability : Analogs like [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride are sold for industrial and pharmaceutical intermediates (CAS 1286275-66-8, 99% purity) , while others (e.g., Pyridin-4-yl derivatives) are discontinued .

Q & A

Basic: What are the optimal synthetic routes for (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by functionalization of the phenyl group. Key steps include:

  • Ring Formation: Use of reductive amination or nucleophilic substitution to construct the piperidine core (e.g., via Boc-protected intermediates).
  • Phenyl Group Functionalization: Introduction of the methanamine group via Buchwald-Hartwig amination or palladium-catalyzed coupling .
  • Salt Formation: Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., ethanol/water mixtures) to enhance solubility .

Critical reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts: Pd(dba)₂ or Xantphos for coupling reactions, with yields optimized at 1–5 mol% loading .
  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while ethers (THF) improve selectivity in ring-closing steps .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Verification:
    • NMR (¹H/¹³C): Confirm piperidine ring geometry (e.g., axial/equatorial proton coupling constants) and phenyl substitution patterns. Aromatic protons appear as doublets (J = 8–10 Hz) due to para-substitution .
    • X-ray Crystallography: Resolves dihydrochloride salt formation and hydrogen-bonding networks .
  • Physicochemical Profiling:
    • Solubility: Assessed in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. Dihydrochloride salts generally exhibit >50 mg/mL solubility in aqueous buffers .
    • LogP: Determine via HPLC (C18 column) to evaluate lipophilicity, critical for blood-brain barrier penetration predictions .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Receptor Binding Assays:
    • Radioligand Displacement: Screen for affinity at serotonin (5-HT₃) or sigma receptors using [³H]-GR65630 or [³H]-DTG, respectively. IC₅₀ values <1 µM suggest therapeutic potential .
  • Enzyme Inhibition:
    • Acetylcholinesterase (AChE) Activity: Use Ellman’s assay with donepezil as a positive control. Piperidine derivatives often show IC₅₀ values in the nM-µM range .
  • Cellular Viability: MTT assays in HEK293 or SH-SY5Y cells to rule out cytotoxicity at concentrations ≤10 µM .

Advanced: How do structural modifications influence its binding affinity to neurotransmitter receptors?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperidine Substitution: N-methylation reduces steric hindrance, improving 5-HT₃ affinity (ΔpKi = +0.8) .
  • Phenyl Ring Fluorination: 3-Fluoro analogs show enhanced sigma-1 receptor binding (Ki = 12 nM vs. 45 nM for parent compound) due to electronegativity effects .
  • Dihydrochloride vs. Free Base: Salt forms improve solubility but may reduce membrane permeability, requiring prodrug strategies for in vivo efficacy .

Advanced: How to resolve contradictions between computational predictions and experimental binding data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess ligand-receptor conformational stability. Discrepancies often arise from protonation state mismatches (e.g., amine group at physiological pH) .
  • Mutagenesis Studies: Validate predicted binding residues (e.g., Trp183 in 5-HT₃ receptors) via alanine scanning. >50% activity loss confirms critical interactions .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for analogs to refine force field parameters and improve docking accuracy .

Advanced: What strategies stabilize the compound under physiological conditions?

Methodological Answer:

  • pH Optimization: Buffered formulations (pH 4–5) prevent amine deprotonation and precipitation .
  • Lyophilization: Formulate with trehalose (1:2 w/w) to enhance solid-state stability (shelf life >24 months at −20°C) .
  • Encapsulation: Use PEGylated liposomes to protect against enzymatic degradation in plasma (e.g., 80% retention after 24 hrs in serum) .

Advanced: How to design in vivo studies accounting for its ADME profile?

Methodological Answer:

  • Pharmacokinetics:
    • Radiolabeling: Synthesize [¹⁴C]-labeled compound for mass balance studies. Biliary excretion is common for piperidine derivatives .
    • LC-MS/MS Quantification: Monitor plasma concentrations post-IV/PO administration (Cₘₐₓ = 1–5 µg/mL at 10 mg/kg) .
  • Tissue Distribution: Autoradiography in rodents shows preferential brain accumulation (brain:plasma ratio = 2:1) due to passive diffusion .

Advanced: What analytical techniques quantify low-abundance metabolites?

Methodological Answer:

  • HRMS (Q-TOF): Detect Phase I metabolites (e.g., N-oxides, hydroxylated piperidine) with ppm-level mass accuracy .
  • ²H-NMR: Resolve deuterated metabolites in urine after administering [²H₆]-labeled compound .
  • Microsomal Incubations: Use human liver microsomes + NADPH to identify CYP3A4-mediated oxidation pathways (e.g., t₁/₂ = 45 mins) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.